A Technical Guide to N-Ethyl-2,2,2-trifluoroacetamide: Synthesis, Characterization, and Applications
A Technical Guide to N-Ethyl-2,2,2-trifluoroacetamide: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, organofluorine compounds have established a pivotal role. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. N-Ethyl-2,2,2-trifluoroacetamide is a key fluorinated building block, valued for its utility in introducing the N-ethyltrifluoroacetyl moiety into more complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, structural characterization, and applications for professionals in research and development.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of reproducible science. N-Ethyl-2,2,2-trifluoroacetamide is well-defined by standardized nomenclature and international identifiers.
2.1 IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is N-ethyl-2,2,2-trifluoroacetamide [1]. It is also known by several synonyms, including:
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Acetamide, N-ethyl-2,2,2-trifluoro-
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N-(Trifluoroacetyl)ethylamine
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Ethyltrifluoracetamid[1]
2.2 Chemical Structure
The structure consists of an ethyl group attached to the nitrogen atom of a trifluoroacetamide core. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the adjacent amide bond.
Caption: 2D structure of N-Ethyl-2,2,2-trifluoroacetamide.
2.3 Key Identifiers
| Identifier | Value | Source |
| CAS Number | 1682-66-2 | [1] |
| Molecular Formula | C₄H₆F₃NO | [1] |
| Molecular Weight | 141.09 g/mol | [1] |
| InChI Key | SVEZGQGDAZLHQG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCNC(=O)C(F)(F)F | [1] |
Physicochemical Properties
The following table summarizes key computed physicochemical properties, which are essential for planning reactions, purification, and formulation.
| Property | Value | Unit |
| Molecular Weight | 141.09 | g/mol |
| XLogP3 | 1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 141.04014830 | Da |
| Topological Polar Surface Area | 29.1 | Ų |
| (Data sourced from PubChem CID 581108)[1] |
Synthesis and Purification
The synthesis of N-Ethyl-2,2,2-trifluoroacetamide is typically achieved via the N-alkylation of 2,2,2-trifluoroacetamide. This method is robust, scalable, and relies on well-established reaction principles.
4.1 Reaction Principle: N-Alkylation of an Amide
The core of the synthesis is a nucleophilic substitution reaction. The amide proton of 2,2,2-trifluoroacetamide is first abstracted by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a sodium amide salt. This salt then acts as a potent nucleophile, attacking an ethylating agent like iodoethane or bromoethane to form the desired N-ethylated product. A similar protocol has been successfully used for the synthesis of the N-methyl analogue[2][3].
4.2 Detailed Experimental Protocol
This protocol is a representative procedure adapted for the synthesis of the N-ethyl derivative and should be performed by qualified personnel using appropriate safety precautions.
Materials:
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2,2,2-Trifluoroacetamide (1.0 eq)[4]
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Sodium Hydride (NaH), 60% dispersion in mineral oil (1.0 eq)
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Iodoethane (EtI) or Bromoethane (EtBr) (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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Deionized Water
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for chromatography
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Hexane and Ethyl Acetate (for elution)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,2,2-trifluoroacetamide (1.0 eq) and dissolve in anhydrous THF (approx. 0.3 M concentration).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.0 eq) portion-wise. Causality Note: This step must be done slowly as the reaction generates hydrogen gas. The strong base NaH is required to deprotonate the weakly acidic N-H bond of the amide.
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Alkylation: After stirring for 30 minutes at 0 °C, add iodoethane (1.5 eq) dropwise to the suspension. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight. Causality Note: A slight excess of the alkylating agent ensures the reaction goes to completion.
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Workup - Quenching: Once the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by slowly adding deionized water at 0 °C to destroy any remaining NaH.
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Workup - Extraction: Remove the THF under reduced pressure. Dilute the remaining aqueous residue with water and extract the product with dichloromethane or ethyl acetate (3x).
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Workup - Washing & Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Causality Note: The brine wash removes residual water and inorganic salts from the organic phase.
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Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure N-Ethyl-2,2,2-trifluoroacetamide[2][3].
4.3 Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-Ethyl-2,2,2-trifluoroacetamide.
Structural Elucidation
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
5.1 Mass Spectrometry In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 141. Key fragmentation patterns would include the loss of the ethyl group (-29) and the trifluoromethyl group (-69), leading to characteristic fragment ions that confirm the structure[1].
5.2 NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a triplet corresponding to the methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and a broad singlet for the amide proton (-NH-). The coupling between the methyl and methylene protons is a key diagnostic feature.
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¹³C NMR: The carbon NMR spectrum should display four signals: one for the methyl carbon, one for the methylene carbon, one for the carbonyl carbon, and one for the trifluoromethyl carbon (which would appear as a quartet due to coupling with the three fluorine atoms).
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¹⁹F NMR: The fluorine NMR spectrum will show a single, sharp singlet, as all three fluorine atoms are chemically equivalent.
Applications in Medicinal Chemistry and Research
N-Ethyl-2,2,2-trifluoroacetamide is primarily used as a synthetic intermediate and a building block in the development of new chemical entities.
6.1 Role as a Synthetic Intermediate The compound is a valuable precursor for creating more complex molecules. For instance, its N-H bond can be further functionalized, or it can be used in reactions that modify other parts of a larger molecule where the trifluoroacetamide group serves as a stable, directing, or property-modifying group. Its analogues are used to create intermediates for veterinary insecticides like fluralaner and have been incorporated into potential VEGFR-2 inhibitors for anticancer research[5][6].
6.2 Introduction of the Trifluoroacetyl Moiety The trifluoroacetyl group is a desirable feature in many drug candidates. Its high electronegativity and metabolic stability can enhance a molecule's pharmacokinetic profile. N-Ethyl-2,2,2-trifluoroacetamide provides a straightforward way to introduce the N-ethyl-trifluoroacetyl functional group during a synthetic campaign.
6.3 Logical Application Flow
Caption: Role as a building block in drug development.
Safety and Handling
As with all laboratory chemicals, N-Ethyl-2,2,2-trifluoroacetamide and its precursors should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. The starting material, 2,2,2-trifluoroacetamide, is known to cause skin and eye irritation and may cause respiratory irritation[7][8]. All waste should be disposed of according to institutional and local regulations.
Conclusion
N-Ethyl-2,2,2-trifluoroacetamide is a valuable and versatile fluorinated building block for chemical synthesis. Its straightforward preparation, combined with the beneficial properties conferred by the trifluoroacetyl group, makes it a significant tool for researchers, particularly those in the fields of medicinal chemistry and drug development. Understanding its synthesis and chemical properties allows scientists to effectively incorporate this moiety to optimize the profiles of novel therapeutic agents.
References
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PubChem. N-Ethyl-2,2,2-trifluoroacetamide. [Link]
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MDPI. (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. [Link]
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Chemguide. The Preparation of Amides. [Link]
-
Chemistry LibreTexts. Synthesis of Amines. [Link]
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Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
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